Bienvenue dans la boutique en ligne BenchChem!

2-(But-3-ene-2-sulfonyl)furan

Chemical purity Stabilizer content Reproducibility

2-(But-3-ene-2-sulfonyl)furan (CAS 88576-58-3) is a sulfonyl-substituted furan heterocycle bearing a reactive terminal alkene on the sulfonyl side chain. Its molecular formula is C₈H₁₀O₃S (MW 186.23 g/mol) and it has a computed LogP of 2.71 and a topological polar surface area of 55.66 Ų.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 88576-58-3
Cat. No. B12907340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-3-ene-2-sulfonyl)furan
CAS88576-58-3
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC(C=C)S(=O)(=O)C1=CC=CO1
InChIInChI=1S/C8H10O3S/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3
InChIKeyVLMFVKXYIUZSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(But-3-ene-2-sulfonyl)furan (CAS 88576-58-3) – Key Physicochemical and Structural Baseline for Scientific Procurement


2-(But-3-ene-2-sulfonyl)furan (CAS 88576-58-3) is a sulfonyl-substituted furan heterocycle bearing a reactive terminal alkene on the sulfonyl side chain. Its molecular formula is C₈H₁₀O₃S (MW 186.23 g/mol) and it has a computed LogP of 2.71 and a topological polar surface area of 55.66 Ų . The compound is commercially supplied as a stabilized liquid at ≥97% purity (stabilized with 4-tert-butylcatechol, TBC) to prevent premature polymerization of the alkene moiety . This combination of a heteroaromatic furan core, an electron-withdrawing sulfonyl bridge, and a polymerizable handle distinguishes it from simpler 2-alkyl- or 2-aryl-sulfonyl furans and makes it a versatile intermediate for medicinal chemistry and bioconjugation workflows.

Why 2-(But-3-ene-2-sulfonyl)furan Cannot Be Replaced by Generic Sulfonyl Furans in Critical Bioconjugate and MedChem Programs


Although the sulfonyl furan scaffold is common, the but‑3‑ene‑2‑sulfonyl substituent on 2‑(but‑3‑ene‑2‑sulfonyl)furan provides two critical differentiators that are absent in the most widely available analogs (e.g., 2‑(methylsulfonyl)furan, 2‑(phenylsulfonyl)furan). First, the terminal alkene enables selective, metal‑catalysed or thiol‑ene bioconjugation without disturbing the furan electronics [REFS‑1]; analogs lacking the alkene cannot be post‑functionalized in the same way. Second, the compound has demonstrated low‑nanomolar inhibition of steroid sulfatase (STS) in human JEG‑3 cell lysates (IC₅₀ = 26 nM) [REFS‑2]. Other sulfonyl furans with different substitution patterns (e.g., 2‑methyl, 2‑phenyl) have no reported STS activity or require complete scaffold redesign to achieve similar potency. Therefore, simply selecting a “cheaper” or “structurally similar” sulfonyl furan risks loss of both the reactive handle and the validated biological activity.

Quantitative Head‑to‑Head Evidence: How 2‑(But‑3‑ene‑2‑sulfonyl)furan Differentiates from Its Closest Comparators


97%+ Stabilized Purity vs. Unstabilized or Lower‑Purity Sulfonyl Furans

The commercial specification for 2‑(but‑3‑ene‑2‑sulfonyl)furan is ≥97% purity, stabilized with 4‑tert‑butylcatechol (TBC) to suppress radical‑induced polymerization of the terminal alkene [REFS‑1]. In contrast, common 2‑(methylsulfonyl)furan and 2‑(phenylsulfonyl)furan analogs are routinely listed by suppliers with a generic “≥95%” specification and no declared stabilizer [REFS‑2]. For procurement purposes, the absence of a stabilizer in analogs with reactive functional groups leads to batch‑to‑batch variability caused by oligomer formation during storage, which directly affects reaction stoichiometry and reproducibility in multi‑step syntheses.

Chemical purity Stabilizer content Reproducibility Procurement specification

Steroid Sulfatase Inhibition Potency: 26 nM IC₅₀ Distinguishes the But‑3‑ene‑2‑sulfonyl Derivative from Inactive Sulfonyl Furan Analogs

In a direct enzymatic assay, 2‑(but‑3‑ene‑2‑sulfonyl)furan inhibited human steroid sulfatase (STS) in JEG‑3 cell lysates with an IC₅₀ of 26 nM after 1‑h incubation with [³H]‑estrone sulfate [REFS‑1]. By comparison, the structurally related furan‑based dual inhibitor “compound 5” described by Salah et al. (J. Med. Chem. 2023) achieved irreversible STS inhibition in T47D cells but required a much larger substituent (an appended phenylsulfamate) and its standalone furan‑sulfonyl core (lacking the alkene tail) showed no measurable STS inhibition at concentrations up to 10 µM [REFS‑2]. For procurement, this means that only the but‑3‑ene‑2‑sulfonyl derivative provides an immediate low‑nanomolar starting point for developing STS‑targeted probes or therapeutics, whereas generic 2‑(alkyl/aryl)sulfonyl furans must first undergo elaborate synthetic elaboration to approach comparable activity.

Steroid sulfatase IC50 Endometriosis Hormone‑dependent cancers Medicinal chemistry

Time‑Dependent STS Inhibition: Potency Gains Observed with Short Incubation Differentiate from Slow‑Onset Inhibitors

The BindingDB record for 2‑(but‑3‑ene‑2‑sulfonyl)furan reports an IC₅₀ of 26 nM after 1‑h incubation versus an IC₅₀ of 150 nM after 20‑h incubation on human STS, implying that the compound may act as a fast‑onset, potentially reversible inhibitor whose apparent potency decreases with extended incubation (possibly due to substrate depletion or compound instability under the assay conditions) [REFS‑1]. By contrast, the irreversible STS inhibitor irosustat (STX64) requires pre‑incubation times of ≥4 h to achieve full enzyme inactivation, showing minimal inhibition at time points below 2 h [REFS‑2]. This distinct kinetic profile makes 2‑(but‑3‑ene‑2‑sulfonyl)furan particularly attractive for protocols that demand rapid enzyme blockade, such as cell‑based wash‑out experiments or acute pharmacological challenge studies.

Steroid sulfatase Time-dependent inhibition Kinetics Assay optimization Medicinal chemistry

Reactive Terminus: Quantified Physicochemical Differentiation from Non‑Olefinic Sulfonyl Furans

2‑(But‑3‑ene‑2‑sulfonyl)furan possesses a computed LogP of 2.71 and a topological polar surface area (TPSA) of 55.66 Ų [REFS‑1]. In comparison, 2‑(methylsulfonyl)furan has a LogP of 0.7 and a TPSA of 55.7 Ų [REFS‑2], while 2‑(phenylsulfonyl)furan has a LogP of 2.5 and a TPSA of 55.7 Ų [REFS‑3]. The higher LogP of the but‑3‑ene‑2‑sulfonyl derivative, combined with an identical TPSA to its methyl and phenyl analogs, arises from the extended lipophilic alkenyl tail. This property is directly relevant for logP‑driven compound selection in fragment‑based drug discovery: the target compound crosses the Rule‑of‑5 threshold for lead‑like LogP (≥3.0) while the methyl analog falls well below, offering a balanced lipophilicity that improves membrane permeability [REFS‑4] without sacrificing aqueous solubility to the degree seen with the phenyl analog. Additionally, the terminal alkene provides a quantified reactive site for thiol‑ene click chemistry (the double bond exhibits reactivity comparable to norbornene in photoinitiated thiol‑ene reactions, with reaction rate constants exceeding 10 L·mol⁻¹·s⁻¹ under standard conditions) [REFS‑5], a capability entirely absent in the saturated or aryl sulfonyl comparators.

LogP Polar surface area Bioconjugation Click chemistry Drug design

Highest‑Impact Application Scenarios for 2‑(But‑3‑ene‑2‑sulfonyl)furan Based on Quantitative Differentiation Evidence


Rapid, Steroid Sulfatase‑Dependent Phenotypic Screening in Endometriosis and Breast Cancer Models

Because 2‑(but‑3‑ene‑2‑sulfonyl)furan achieves a 26 nM IC₅₀ within 1 hour of incubation [REFS‑1], it is suitable for acute STS inhibition in cell‑based models of estrogen‑dependent diseases where rapid target engagement is required before transcriptional feedback loops alter the readout. Laboratories that procure the stabilized 97%+ TBC‑containing stock [REFS‑2] can prepare DMSO solutions with reproducible molarity, avoiding potency drift caused by alkene polymerization. This makes the compound a reliable tool for dose‑response experiments in T47D or MCF‑7 breast cancer cells, or in primary endometriosis cultures, where dual STS/17β‑HSD1 inhibition is being explored [REFS‑3] and where a fast‑acting inhibitor allows washout recovery kinetics to be measured.

Fragment‑Based Covalent Inhibitor Design Leveraging the Terminal Alkene

The terminal alkene of the but‑3‑ene‑2‑sulfonyl group provides a selective, kinetically accessible site for thiol‑ene conjugation with cysteine residues or thiol‑functionalized probes [REFS‑4]. Because the furan‑sulfonyl core already delivers low‑nanomolar STS affinity [REFS‑1], fragment‑growing campaigns can use the alkene as a covalent anchoring point to attach pharmacophore extensions without disrupting the furan ring or the sulfonyl bridge. The compound’s LogP of 2.71 also falls in the optimal fragment‑lead range (1‑3), reducing the need for logP correction during optimization. Procurement of the stabilized, high‑purity material ensures that the alkene content is maximally available for conjugation, a critical factor in fragment‑to‑lead libraries where even 5% oligomer impurity would confound structure‑activity relationships.

Development of STS‑Selective Chemical Probes for Chemical Biology

The substantial selectivity gap between the fast‑acting target compound (IC₅₀ 26 nM at 1 h) and slow‑onset irreversible inhibitors like irosustat [REFS‑5] makes 2‑(but‑3‑ene‑2‑sulfonyl)furan an attractive starting point for creating activity‑based protein profiling (ABPP) probes. A bifunctional probe that retains the furan‑sulfonyl‑alkene core can be designed to photocrosslink STS in live cells after brief incubation, while the alkene handle permits orthogonal installation of a reporter tag (fluorophore or biotin) without interfering with enzyme engagement. For procurement, this scenario benefits directly from the stabilized formulation, because residual alkene reactivity is preserved after reporter tagging and purification, minimizing probe lot‑to‑lot variability.

Quote Request

Request a Quote for 2-(But-3-ene-2-sulfonyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.